
GSK3987
Descripción general
Descripción
GSK3987 es un compuesto químico conocido por su función como agonista de amplio espectro para el receptor X hepático alfa y el receptor X hepático beta. Estos receptores son receptores nucleares que juegan un papel crucial en la regulación del colesterol, los ácidos grasos y la homeostasis de la glucosa. Se ha demostrado que this compound aumenta la expresión del transportador de casete de unión a ATP A1 y la proteína de unión al elemento regulador del esterol 1c, que están involucrados en la salida de colesterol y la acumulación de triglicéridos, respectivamente .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de GSK3987 implica varios pasos, comenzando con la preparación de la estructura central, que es una maleimida sustituida. Los pasos clave incluyen:
Formación del núcleo de maleimida: Esto implica la reacción de derivados de anilina con anhídrido maleico para formar el anillo de maleimida.
Reacciones de sustitución: Se introducen varios sustituyentes en el núcleo de maleimida mediante reacciones de sustitución nucleófila.
Purificación: El producto final se purifica utilizando técnicas como la recristalización y la cromatografía para lograr una alta pureza.
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica:
Síntesis a granel: Se hacen reaccionar grandes cantidades de materiales de partida en reactores industriales.
Optimización de las condiciones de reacción: Se optimizan parámetros como la temperatura, la presión y el solvente para obtener el máximo rendimiento.
Purificación y control de calidad: El producto se purifica utilizando cromatografía y recristalización a escala industrial, seguido de un riguroso control de calidad para garantizar la consistencia y la pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
GSK3987 se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse para formar varios derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir this compound en formas reducidas con diferentes propiedades químicas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Los reactivos como los halógenos, los agentes alquilantes y los nucleófilos se utilizan comúnmente.
Productos principales
Los productos principales formados a partir de estas reacciones incluyen varios derivados sustituidos y oxidados de this compound, que pueden tener diferentes actividades y propiedades biológicas .
Aplicaciones Científicas De Investigación
Cardiovascular Health
GSK3987 has been investigated for its role in preventing atherosclerosis. It acts by inducing the expression of ATP-binding cassette transporter A1 (ABCA1), which is crucial for cholesterol efflux and reverse cholesterol transport. This mechanism is vital in mitigating the development of atherosclerotic plaques and improving overall cardiovascular health. Studies have shown that this compound can effectively reduce triglyceride levels in animal models, although concerns regarding hypertriglyceridemia have been noted .
Neuroprotection
In models of ischemia-induced brain damage, this compound has demonstrated neuroprotective effects. By activating LXR pathways, it promotes the expression of genes involved in lipid metabolism and inflammation reduction, potentially safeguarding neurons from injury during ischemic events . This application is particularly relevant for conditions such as stroke and traumatic brain injury.
Anti-inflammatory Effects
Research indicates that this compound may have significant anti-inflammatory properties. It has been shown to modulate inflammatory responses in various cell types, including macrophages and hepatocytes. By influencing the expression of pro-inflammatory cytokines and enhancing the resolution of inflammation, this compound could be beneficial in treating chronic inflammatory diseases such as rheumatoid arthritis and other autoimmune disorders .
Metabolic Disorders
The compound's ability to regulate lipid metabolism positions it as a potential therapeutic agent for metabolic disorders, including type 2 diabetes and obesity. This compound enhances insulin sensitivity and promotes glucose uptake in peripheral tissues, which may help manage blood sugar levels effectively .
Case Study 1: Atherosclerosis Prevention
In a study involving mouse models, this compound was administered to evaluate its effects on lipid profiles and plaque formation. Results indicated a significant reduction in atherosclerotic lesions compared to control groups. The study highlighted the compound's ability to enhance cholesterol efflux via ABCA1 induction, thereby supporting its potential use in cardiovascular therapies .
Case Study 2: Neuroprotection in Ischemia
A series of experiments were conducted using rat models subjected to induced ischemic conditions. Treatment with this compound resulted in reduced neuronal death and improved functional outcomes post-ischemia. The mechanism was attributed to its action on LXR pathways, which are known to confer neuroprotective effects through anti-inflammatory actions .
Data Tables
Application Area | Mechanism | Key Findings |
---|---|---|
Cardiovascular Health | Induces ABCA1 expression | Reduces triglycerides; prevents atherosclerosis |
Neuroprotection | Activates LXR pathways | Protects neurons from ischemic damage |
Anti-inflammatory Effects | Modulates cytokine expression | Reduces inflammation in chronic diseases |
Metabolic Disorders | Enhances insulin sensitivity | Improves glucose uptake and lipid metabolism |
Mecanismo De Acción
GSK3987 ejerce sus efectos actuando como agonista del receptor X hepático alfa y del receptor X hepático beta. Se une a estos receptores y recluta el coactivador 1 del receptor esteroideo, lo que lleva a la activación de los genes diana implicados en la salida de colesterol y la acumulación de triglicéridos. Los objetivos moleculares incluyen el transportador de casete de unión a ATP A1 y la proteína de unión al elemento regulador del esterol 1c, que desempeñan funciones clave en el metabolismo lipídico .
Comparación Con Compuestos Similares
Compuestos similares
T0901317: Otro agonista del receptor X hepático con efectos similares sobre el metabolismo del colesterol y los triglicéridos.
Singularidad
GSK3987 es único en su actividad de amplio espectro y alta selectividad para el receptor X hepático alfa y el receptor X hepático beta. Se ha demostrado que tiene una mayor potencia y eficacia en comparación con otros compuestos similares, lo que lo convierte en una herramienta valiosa en la investigación científica y en las posibles aplicaciones terapéuticas .
Actividad Biológica
GSK3987 is a synthetic compound developed by GlaxoSmithKline, classified as a substituted 3-(phenylamino)-1H-pyrrole-2,5-dione, or maleimide. It acts as a dual agonist for Liver X Receptors (LXR) α and β, which are crucial in regulating lipid metabolism and inflammation. This compound has shown potential therapeutic benefits in various conditions, including atherosclerosis and cancer.
This compound activates LXRα and LXRβ, leading to the induction of ATP-binding cassette transporter A1 (ABCA1), which is essential for cholesterol efflux and lipid homeostasis. The activation of LXRs has been associated with several biological activities:
- Anti-inflammatory Effects : By regulating the expression of inflammatory cytokines and chemokines, this compound can reduce inflammation in various tissue types.
- Lipid Metabolism : It promotes cholesterol efflux from macrophages, potentially reducing atherosclerotic plaque formation.
- Antitumor Activity : this compound has been linked to inhibiting cancer cell proliferation and inducing apoptosis in various cancer models.
In vitro Studies
In vitro studies have demonstrated that this compound effectively activates LXR signaling pathways. For example:
- Cell Proliferation : In lung cancer cell lines, this compound inhibited cellular proliferation through the downregulation of key survival pathways, including AKT signaling .
- Apoptosis Induction : The compound has been shown to induce apoptosis in colorectal cancer cells via caspase-dependent mechanisms .
In vivo Studies
In vivo studies have further validated the biological activities of this compound:
- Atherosclerosis Models : In mouse models of atherosclerosis, this compound administration led to reduced plaque formation and improved lipid profiles by enhancing ABCA1 expression .
- Cancer Models : In xenograft models of breast cancer, this compound exhibited significant tumor growth inhibition compared to control treatments .
Efficacy Comparison with Other Compounds
The efficacy of this compound can be compared with other known LXR agonists like GW3965. Below is a summary table highlighting their biological activities:
Compound | LXR Activation Potency | Effect on Lipid Metabolism | Antitumor Activity | Hypertriglyceridemia Risk |
---|---|---|---|---|
This compound | Moderate (40 nM LXRβ) | Yes | Yes | Yes |
GW3965 | High (10 nM LXRα) | Yes | Moderate | Yes |
Case Studies
Several case studies have illustrated the potential applications of this compound:
- Atherosclerosis Prevention : A study involving hyperlipidemic mice showed that treatment with this compound resulted in significant reductions in serum triglycerides and cholesterol levels while promoting ABCA1-mediated cholesterol efflux .
- Cancer Treatment : In an investigation into lung cancer therapies, this compound demonstrated enhanced efficacy when used in combination with existing chemotherapeutics, suggesting its role as an adjunct therapy .
Propiedades
IUPAC Name |
1-benzyl-3-(4-methoxyanilino)-4-phenylpyrrole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c1-29-20-14-12-19(13-15-20)25-22-21(18-10-6-3-7-11-18)23(27)26(24(22)28)16-17-8-4-2-5-9-17/h2-15,25H,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZMYWLMBBLASX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(C(=O)N(C2=O)CC3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.